molecular formula C7H10O3 B14200995 5-(Ethoxymethyl)furan-2(5H)-one CAS No. 828921-99-9

5-(Ethoxymethyl)furan-2(5H)-one

Cat. No.: B14200995
CAS No.: 828921-99-9
M. Wt: 142.15 g/mol
InChI Key: HDJPCJZKSVTVHS-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)furan-2(5H)-one (CAS 2833-30-9) is a furanone derivative of interest in organic chemistry and materials science research. This compound features a lactone ring and an ethoxymethyl group, making it a versatile intermediate for synthesizing more complex molecules. Physical and Chemical Data The molecular formula for this compound is C 7 H 10 O 3 and it has a molecular weight of 142.15 g/mol . Research and Application Potential While direct applications for this specific compound are not extensively documented, its structure suggests significant research potential. Furanone derivatives are generally explored as building blocks for pharmaceuticals, agrochemicals, and polymers. Researchers may investigate its reactivity for ring-opening reactions, polymerizations, or as a precursor for other functionalized furans. Product Information This product is supplied with a purity of 95% or higher. It is intended for research and development purposes only. The statement "For Research Use Only" confirms that this product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

828921-99-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(ethoxymethyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-9-5-6-3-4-7(8)10-6/h3-4,6H,2,5H2,1H3

InChI Key

HDJPCJZKSVTVHS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1C=CC(=O)O1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 5-(Chloromethyl)furan-2(5H)-one

A direct route to 5-(ethoxymethyl)furan-2(5H)-one involves the nucleophilic displacement of a chloromethyl precursor. In this method, 5-(chloromethyl)furan-2(5H)-one undergoes substitution with ethanol in the presence of a base or Lewis acid catalyst. For instance, Bi(NO₃)₃·5H₂O has been employed as a catalyst in analogous reactions to facilitate the exchange of chloride with ethoxide ions. The reaction typically proceeds under mild conditions (50–100°C) in ethanol solvent, achieving yields exceeding 80% over two steps when combined with hypochlorite-mediated chlorination.

The mechanism involves an SN2-type attack by the ethoxide ion on the chloromethyl carbon, leading to inversion of configuration. This method benefits from the commercial availability of chloromethyl furanone derivatives and the scalability of the substitution process. However, the synthesis of the chloromethyl precursor itself may require additional steps, such as the chlorination of hydroxymethyl furanones using reagents like thionyl chloride or tert-butyl hypochlorite.

Acid-Catalyzed Etherification of 5-(Hydroxymethyl)furan-2(5H)-one

Another prominent approach involves the etherification of 5-(hydroxymethyl)furan-2(5H)-one with ethanol using acid catalysts. This method parallels the synthesis of 5-ethoxymethylfurfural (EMF) from hydroxymethylfurfural (HMF), where Brønsted or Lewis acids such as H₂SO₄, Amberlyst-15, or heteropolyacids accelerate the reaction. The process typically occurs under reflux conditions (70–150°C) in ethanol or ethanol/cosolvent systems, with yields influenced by the choice of catalyst and water removal techniques.

For example, employing a deep eutectic solvent (DES) composed of choline chloride and citric acid enhances reaction efficiency by stabilizing intermediates and suppressing side reactions like polymerization. The etherification mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by ethanol and subsequent dehydration. This route is advantageous for its compatibility with biomass-derived substrates, though purification of the polar product may require chromatographic separation or distillation.

Aldol Condensation and Cyclization Strategies

Indirect synthesis routes leveraging aldol condensation have been explored, inspired by methodologies for structurally related compounds like Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone). In this approach, 2,5-dimethyl-dihydro-3(2H)-furanone is condensed with ethoxyacetaldehyde under basic conditions to form an aldol adduct. Subsequent cyclization and dehydration yield the target lactone.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of the aforementioned methods:

Method Starting Material Catalyst/Conditions Yield Advantages Challenges
Nucleophilic Substitution 5-(Chloromethyl)furan-2(5H)-one Bi(NO₃)₃·5H₂O, EtOH, 50–100°C ~82% High yield, straightforward conditions Requires chlorinated precursor
Acid-Catalyzed Etherification 5-(Hydroxymethyl)furan-2(5H)-one H₂SO₄, Amberlyst-15, 70–150°C Variable Utilizes renewable substrates Competing side reactions, purification
Aldol Condensation Dihydrofuranone + Aldehyde NaOH, MeOH/EtOH, 10–30°C ~40–50% Modular substituent introduction Multi-step, sensitive intermediates

Emerging Catalytic and Solvent Systems

Recent advances highlight the role of mixed solvent systems in enhancing reaction efficiency. For instance, ethanol/dimethylsulfoxide (DMSO) or ethanol/γ-valerolactone (GVL) mixtures improve substrate solubility and reduce byproduct formation during etherification. Additionally, ionic liquids like [BMIM][Cl] have shown promise in facilitating both substitution and cyclization steps by stabilizing charged intermediates.

Applications and Derivative Synthesis

This compound serves as a precursor for diverse derivatives. Hydrogenation over Pd/C yields tetrahydrofuran analogs, while condensation with amines produces Schiff bases for coordination chemistry. Its ethoxymethyl group also participates in Claisen rearrangements, enabling access to branched furanone structures.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Ethoxymethyl)furan-2(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Furan-2(5H)-one derivatives vary significantly based on substituents at the 5-position. Below is a detailed comparison of 5-(Ethoxymethyl)furan-2(5H)-one with structurally and functionally related compounds:

Substituent Effects on Physicochemical Properties
Compound Substituent (5-position) Key NMR Shifts (¹³C, ppm) Melting Point/Physical State Bioactivity References
This compound -CH₂-O-CH₂CH₃ C-5: ~80–85; C-2: ~170–175† Not reported Limited data
5-Hydroxymethylfuran-2(5H)-one -CH₂OH C-5: 80.1; C-2: 172.1 Oil/Liquid Intermediate in pilocarpine synthesis
5-Ethylthiofuran-2(5H)-one -S-CH₂CH₃ C-5: 80.3; C-2: 172.1 Not reported Precursor for losigamone
5-(tert-Butyldimethylsiloxy)furan-2(5H)-one -O-Si(CH₃)₂C(CH₃)₃ C-5: 68.7; C-2: 172.1 Solid Anticancer activity
5-Arylidenefuran-2(5H)-ones -CH=Ar (e.g., benzylidene) C-5: 90–100; C-2: ~170 Solids (e.g., mp 101–167°C) Cytotoxic, anti-inflammatory

Predicted based on analogous structures.

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., -OCH₂CH₃, -OH) deshield the C-5 carbon, shifting its ¹³C NMR signal downfield compared to unsubstituted furanones. The ethoxymethyl group’s ether oxygen likely stabilizes the ring via resonance .
  • Steric Effects: Bulky substituents like silyl ethers reduce reactivity in nucleophilic additions, whereas smaller groups (e.g., hydroxymethyl) enhance solubility and metabolic turnover .
Stability and Reactivity
  • Hydrolytic Stability : Ethoxymethyl and silyl ether groups resist hydrolysis better than hydroxymethyl substituents, making them suitable for prodrug designs .
  • Photoreactivity: Furanones with electron-withdrawing substituents (e.g., -Br, -Cl) undergo [2+2] cycloadditions under UV light, while ethoxymethyl derivatives are less reactive due to electron donation .

Q & A

Q. What are the common synthetic routes for 5-(Ethoxymethyl)furan-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves functionalization of the furanone core. Key strategies include:
  • Nucleophilic Substitution : Reacting 5-(halomethyl)furan-2(5H)-one with sodium ethoxide under anhydrous conditions. Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics and byproduct formation .
  • Lactonization : Cyclization of ethoxymethyl-substituted γ-keto acids using acid catalysts (e.g., H₂SO₄). Temperature control (60–80°C) is critical to avoid ring-opening side reactions .
  • Oxidative Methods : Oxidation of 5-(ethoxymethyl)furan derivatives with meta-chloroperbenzoic acid (mCPBA) to introduce the lactone moiety. Excess oxidant can lead to over-oxidation, reducing yields .
    Table 1 : Comparison of Synthetic Routes
MethodYield RangeKey ConditionsByproducts
Nucleophilic Substitution45–65%Anhydrous THF, 0°C→RTUnreacted halide
Lactonization60–75%H₂SO₄, 70°C, 12 hLinear keto-acid
Oxidative Cyclization50–70%mCPBA, CH₂Cl₂, RTEpoxides (minor)

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The ethoxymethyl group shows distinct signals: δ ~1.2 ppm (triplet, -CH₂CH₃), δ ~3.5–3.7 ppm (multiplet, -OCH₂-), and δ ~4.8 ppm (singlet, lactone ring CH₂). Coupling constants (J) between lactone protons (J ≈ 6–8 Hz) confirm ring conformation .
  • ¹³C NMR : Lactone carbonyl appears at δ ~170–175 ppm. Ethoxy carbons resonate at δ ~60–70 ppm (OCH₂) and δ ~15 ppm (CH₃) .
  • IR Spectroscopy : Strong absorption at ~1770 cm⁻¹ (C=O stretch of lactone) and ~1100 cm⁻¹ (C-O-C of ethoxy group) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 156.1 (calculated for C₇H₁₀O₃). Fragmentation patterns include loss of ethoxy (-46 Da) and lactone ring cleavage .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent, modulating the electron-deficient nature of the furanone ring. This enhances reactivity in:
  • Diels-Alder Reactions : Increased dienophile activity due to reduced electron density at the α,β-unsaturated lactone. Ethoxymethyl steric bulk can lower reaction rates with bulky dienes. Optimal conditions use Lewis acids (e.g., BF₃·Et₂O) to polarize the dienophile .
  • Photoactivated [2+2] Cycloadditions : Ethoxymethyl groups stabilize excited states, improving quantum yields. UV irradiation (λ = 300 nm) in acetonitrile generates bicyclic adducts with up to 85% diastereoselectivity .
    Key Data :
  • Rate constant (k) for Diels-Alder with cyclopentadiene: 0.45 M⁻¹s⁻¹ (vs. 0.12 M⁻¹s⁻¹ for unsubstituted furanone) .
  • Diastereomeric ratio (dr) in [2+2] adducts: 4:1 (endo:exo) .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts:
  • Organocatalytic Michael Addition : Use of L-proline (20 mol%) in THF at -20°C achieves 88% ee for α-substituted derivatives. Ethoxymethyl steric effects necessitate longer reaction times (48–72 h) .
  • Chiral Lewis Acids : Eu(hfc)₃ catalyzes asymmetric lactonization of keto-esters, yielding 5-(ethoxymethyl)furanones with >90% ee. Solvent polarity (e.g., toluene vs. CH₃CN) significantly impacts enantioselectivity .
    Table 2 : Enantioselectivity Optimization
CatalystSolventee (%)Yield (%)
L-ProlineTHF8865
Eu(hfc)₃Toluene9270
Jacobsen’s Salen Co(II)CH₂Cl₂7855

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., Pseudomonas aeruginosa LasR) reveals binding affinities. Ethoxymethyl groups enhance hydrophobic interactions in active sites, correlating with MIC values <10 µg/mL .
  • QSAR Modeling : Hammett constants (σ) of substituents predict biofilm inhibition (R² = 0.89). Ethoxymethyl’s σ ≈ -0.15 indicates electron donation, improving anti-biofilm activity .
  • ADMET Prediction : SwissADME tools estimate moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk, guiding medicinal chemistry optimization .

Contradictions and Considerations

  • Synthetic Yields : Lactonization methods () report higher yields (60–75%) than nucleophilic substitution (45–65%), but require stringent temperature control.
  • Biological Activity : While ethoxymethyl derivatives show promise against Gram-negative bacteria (), structural analogs with larger substituents (e.g., phenyl) exhibit reduced solubility, limiting in vivo applicability .

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